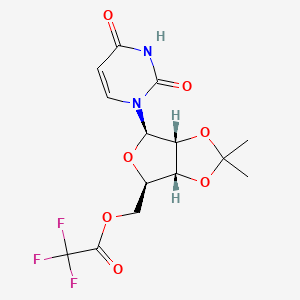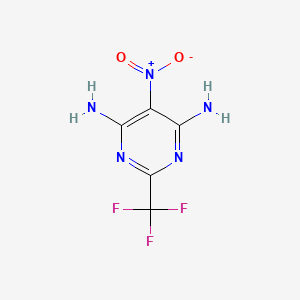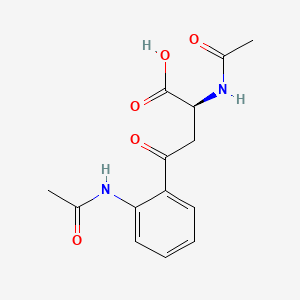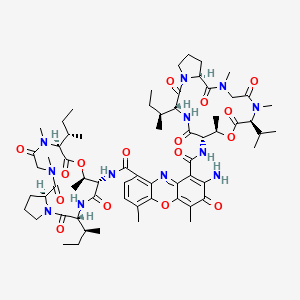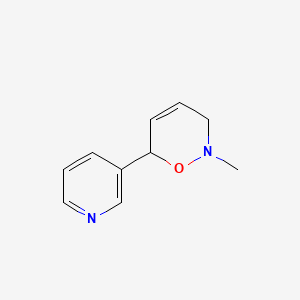
ALCLOXA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcloxa, also known as Aluminum, Chloro [(2,5-Dioxo-4-Imidazolidinyl)Ureato]Tetrahydroxydi-, is a heterocyclic organic compound that contains aluminum. It is primarily used in cosmetic and personal care products for its antimicrobial and astringent properties. This compound combines the astringent and mild antimicrobial properties of aluminum with the anti-irritant, soothing, and healing properties of allantoin .
Métodos De Preparación
Alcloxa is synthesized through a complex chemical process. The compound is formed by reacting allantoin with aluminum chlorohydrate in a molar ratio of 1:1. This reaction results in the formation of a soluble salt that retains the skin-softening, healing, keratolytic, and anti-irritant action of allantoin along with the mild astringency exerted by aluminum compounds .
Análisis De Reacciones Químicas
Alcloxa undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions due to the presence of aluminum and allantoin components.
Substitution: The compound can undergo substitution reactions, particularly involving the aluminum component.
Complex Formation: this compound can form complexes with other compounds, enhancing its antimicrobial and astringent properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Alcloxa has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and formulations.
Biology: Studied for its antimicrobial properties and potential use in biological assays.
Medicine: Utilized in dermatological treatments for its soothing, healing, and anti-irritant properties.
Industry: Employed in the formulation of antiperspirants, anti-acne products, and other personal care items
Mecanismo De Acción
The mechanism of action of Alcloxa involves its ability to alter the pH level of the skin, creating an environment that is not conducive for bacteria to thrive. The aluminum component reduces sweat by causing the sweat gland ducts to swell, while the allantoin component minimizes irritation caused by the aluminum. This dual action makes this compound effective in reducing skin oiliness and preventing bacterial growth .
Comparación Con Compuestos Similares
Alcloxa is unique due to its combination of allantoin and aluminum chlorohydrate. Similar compounds include:
Aluminum Chlorohydrate: Primarily used as an antiperspirant, it lacks the soothing and healing properties of allantoin.
Allantoin: Known for its skin-soothing and healing properties, it does not possess the astringent properties of aluminum compounds.
This compound stands out by combining the benefits of both allantoin and aluminum chlorohydrate, making it a versatile ingredient in personal care products .
Propiedades
Número CAS |
1317-25-5 |
|---|---|
Fórmula molecular |
C4H13Al2ClN4O7 |
Peso molecular |
318.582 |
Nombre IUPAC |
aluminum;chloro-[(2,5-dioxoimidazolidin-4-yl)carbamoylamino]aluminum;tetrahydrate |
InChI |
InChI=1S/C4H6N4O3.2Al.ClH.4H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;;;;;/h1H,(H5,5,6,7,8,9,10,11);;;1H;4*1H2/q;;+2;;;;;/p-2 |
Clave InChI |
PRUMDQCTLNOPLI-UHFFFAOYSA-L |
SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N[Al]Cl.O.O.O.O.[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


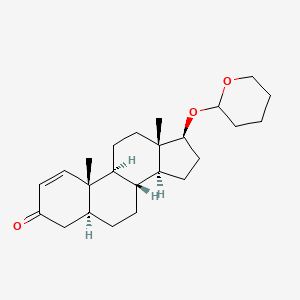
![(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B576370.png)
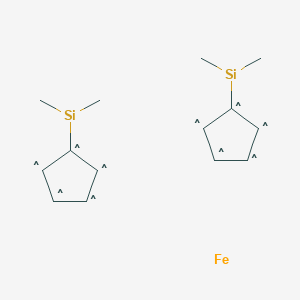
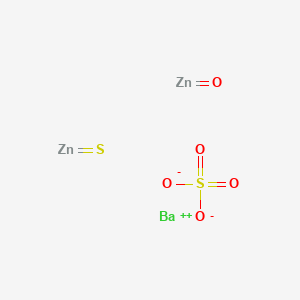
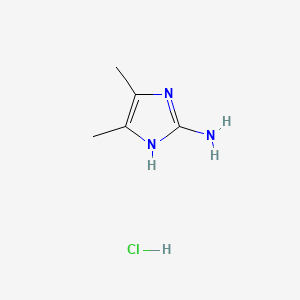
![Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium](/img/structure/B576376.png)
